

Advanced Synthesis Protocol: 4-Bromo-5-chloro-2-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methoxybenzoic acid

CAS No.: 1239770-84-3

Cat. No.: B3013550

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Executive Summary & Strategic Rationale

This Application Note details the regioselective synthesis of **4-Bromo-5-chloro-2-methoxybenzoic acid**, a critical scaffold in the development of 5-HT₄ agonists and kinase inhibitors.

The Synthetic Challenge: Direct halogenation of 2-methoxybenzoic acid or 5-chloro-2-methoxybenzoic acid is not viable for this target. The methoxy group (strong ortho/para director) directs electrophilic aromatic substitution to the C3 or C5 positions. With C5 blocked by chlorine, direct bromination would predominantly yield the C3-bromo isomer (ortho to the methoxy group), not the desired C4-bromo target.

The Solution: To achieve the 4-bromo substitution pattern, we employ a Sandmeyer-based strategy utilizing an amino group at the C4 position as a directing handle. The synthesis proceeds via the commercially available or easily synthesized 4-amino-5-chloro-2-methoxybenzoic acid (or its ester). This route guarantees 100% regioselectivity for the C4-bromo substituent.

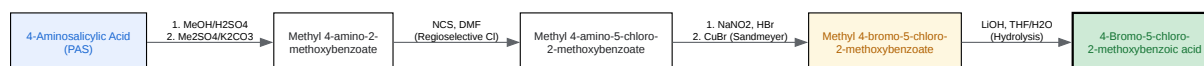
Retrosynthetic Analysis

The synthesis is deconstructed into three phases:

- Scaffold Functionalization: Establishing the 5-chloro-2-methoxy pattern on a 4-aminobenzoic acid core.
- Sandmeyer Transformation: Converting the C4-amino group to a C4-bromo group via a diazonium intermediate.
- Hydrolysis: Unmasking the carboxylic acid.

Chemical Pathway Visualization

The following diagram illustrates the optimized synthetic workflow, highlighting the critical intermediate transitions.



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Figure 1: Step-wise synthetic route from 4-Aminosalicylic acid to the target **4-Bromo-5-chloro-2-methoxybenzoic acid**.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Scaffold Construction)

Note: If starting from commercially available 4-amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4), proceed directly to Phase 2. However, for cost-efficiency, the ester synthesis below is recommended.

Step 1.1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

Reaction Logic: We utilize N-Chlorosuccinimide (NCS) rather than chlorine gas. The amino group at C4 and methoxy at C2 synergistically activate the C5 position. NCS provides a controlled source of electrophilic chlorine, preventing over-chlorination.

Reagents:

- Methyl 4-amino-2-methoxybenzoate (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.05 eq)
- Dimethylformamide (DMF) (5 vol)

Protocol:

- Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (e.g., 100 g) in DMF (500 mL) at room temperature.
- Addition: Add NCS (1.05 eq) portion-wise over 30 minutes. The reaction is slightly exothermic; maintain temperature < 40°C.
- Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor by HPLC (Target retention time shift due to Cl addition).
- Quench: Pour the reaction mixture into ice-water (2 L) with vigorous stirring.
- Isolation: The product precipitates as an off-white solid. Filter and wash with water (3 x 200 mL) to remove residual DMF and succinimide.
- Drying: Dry in a vacuum oven at 45°C.
 - Yield Expectation: 85-90%
 - Identity Check: 1H NMR should show loss of H5 proton and retention of H3 and H6 singlets.

Phase 2: The Sandmeyer Transformation (Core Protocol)

Reaction Logic: This is the critical step. We convert the amino group to a diazonium salt, then displace it with bromide using Copper(I) Bromide. Performing this on the methyl ester (CAS 1239743-42-0) is superior to the free acid because it prevents zwitterion formation and improves solubility in the organic phase required for the radical mechanism.

Reagents:

- Methyl 4-amino-5-chloro-2-methoxybenzoate (from Phase 1)
- Sodium Nitrite (NaNO₂) (1.2 eq)
- Hydrobromic Acid (48% aq) (excess)
- Copper(I) Bromide (CuBr) (0.5 - 1.0 eq)
- Acetonitrile/Water (Solvent system)

Protocol:

- Diazotization:
 - Charge Methyl 4-amino-5-chloro-2-methoxybenzoate (50 g) into a reactor containing 48% HBr (200 mL) and water (100 mL). Cool to 0-5°C.
 - Prepare a solution of NaNO₂ (1.2 eq) in water (minimum volume).
 - Add NaNO₂ solution dropwise, maintaining internal temperature < 5°C. Stir for 30 mins.
 - Checkpoint: Solution becomes clear/yellowish. Confirm excess nitrite with starch-iodide paper (turns blue). Destroy excess nitrite with a small amount of urea if necessary.
- Sandmeyer Displacement:
 - In a separate vessel, dissolve CuBr (0.5 eq) in 48% HBr (50 mL) and heat to 60°C.
 - Transfer the cold diazonium solution slowly into the hot CuBr solution. Nitrogen gas evolution will be vigorous.

- Caution: Ensure adequate venting for N₂ gas.
- After addition, stir at 70°C for 1 hour.
- Work-up:
 - Cool to room temperature.[1] Dilute with water (500 mL).
 - Extract with Ethyl Acetate (3 x 200 mL).
 - Wash combined organics with 1M Na₂SO₃ (to remove traces of bromine), then brine.
 - Dry over Na₂SO₄ and concentrate to yield the crude bromo-ester.
 - Purification: Recrystallize from Methanol/Water or pass through a short silica plug if dark colored.

Phase 3: Hydrolysis to Final Target

Reaction Logic: Mild basic hydrolysis cleaves the methyl ester without affecting the aryl halides.

Reagents:

- Methyl 4-bromo-5-chloro-2-methoxybenzoate (Crude from Phase 2)
- Lithium Hydroxide (LiOH) or NaOH (2.0 eq)
- THF/Water (3:1 ratio)

Protocol:

- Dissolve the ester in THF/Water.
- Add LiOH (2.0 eq). Stir at room temperature for 4-6 hours.
- Monitor: TLC/HPLC should show disappearance of the ester peak.
- Isolation:

- Evaporate THF under reduced pressure.
- Acidify the remaining aqueous phase with 1M HCl to pH 2-3.
- The product, **4-Bromo-5-chloro-2-methoxybenzoic acid**, will precipitate as a white/beige solid.
- Filter, wash with water, and dry.

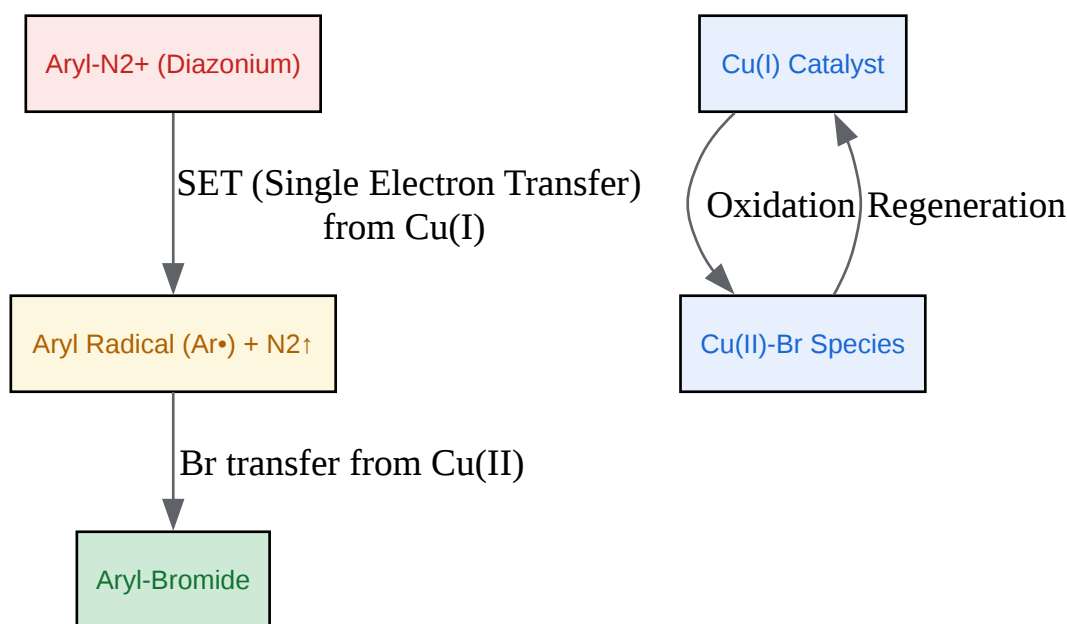
Analytical Characterization

To validate the synthesis, compare analytical data against the following predicted parameters.

| Parameter | Specification | Notes |
|---|---|---|
| Appearance | Off-white to beige powder | Typical for poly-halogenated benzoic acids. |
| Purity (HPLC) | > 98.0% | Major impurity: De-brominated byproduct (rare if Sandmeyer is controlled). |
| ¹ H NMR (DMSO-d ₆) | δ 13.0 (br s, 1H, COOH) δ 7.85 (s, 1H, Ar-H6) δ 7.60 (s, 1H, Ar-H3) δ 3.85 (s, 3H, OMe) | Diagnostic: Two singlets in the aromatic region confirm the para-relationship of protons (positions 3 and 6), proving the 4,5-substitution pattern. |
| Mass Spec (ESI) | [M-H] ⁻ 263.5/265.5 | Characteristic Br/Cl isotope pattern (approx 3:1 intensity ratio for M/M+2/M+4 due to ⁷⁹ Br/ ⁸¹ Br and ³⁵ Cl/ ³⁷ Cl). |

Mechanistic Insight: The Sandmeyer Cycle

The conversion of the amino group to the bromide is the defining step. Understanding the radical mechanism is essential for troubleshooting low yields.



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Figure 2: Radical-Nucleophilic Aromatic Substitution (SRNAr) mechanism. The Cu(I) acts as a single-electron donor to generate the aryl radical, which then abstracts a bromine atom from the Cu(II) species.

Safety & Handling

- Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry. Always keep it in solution and cold (0-5°C) until the transfer to the copper solution.
- Hydrobromic Acid: Highly corrosive. Use acid-resistant gloves and work in a fume hood.
- Nitrosamines: The reaction generates nitrous acid. Avoid contact with secondary amines to prevent the formation of carcinogenic nitrosamines.

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